molecular formula C16H18FN5O2S B10881538 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one

6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one

Cat. No.: B10881538
M. Wt: 363.4 g/mol
InChI Key: MORMFYCWGULDGL-UHFFFAOYSA-N
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Description

6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is a hybrid structure featuring a pyrimidin-4(1H)-one core linked to a 4-(4-fluorophenyl)piperazine moiety. The piperazine ring, particularly when substituted with a fluorophenyl group, is a common pharmacophore found in compounds that interact with the kinase family of enzymes . The presence of the 6-amino group on the pyrimidine ring is a key feature often associated with hydrogen bonding in molecular recognition processes. The integrated structure suggests potential application as a modulator of serine-threonine kinase activity, including pathways involving p70S6K, Akt1, and Akt2, which are central to cellular processes like proliferation, differentiation, and metabolism . Researchers can utilize this compound as a critical intermediate or precursor in the synthesis of more complex bioactive molecules or as a tool compound for investigating signal transduction pathways and for the treatment of immunological, inflammatory, and proliferative diseases. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H18FN5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

4-amino-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H18FN5O2S/c17-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)10-25-16-19-13(18)9-14(23)20-16/h1-4,9H,5-8,10H2,(H3,18,19,20,23)

InChI Key

MORMFYCWGULDGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidinone Core

The pyrimidin-4(1H)-one scaffold is constructed via cyclocondensation reactions. A representative method involves reacting 4-amino-5-pyrazolecarboxamide with acetylacetic ester under acidic conditions (AcOH, reflux, 6 h), achieving 72–85% yields. Alternative routes employ 1-(4-amino-2-substituent-5-pyrimidinyl)ethanone intermediates, where substituents (X = Cl, methylsulfinyl) direct regioselectivity during ring closure.

Table 1: Pyrimidinone Core Synthesis Conditions

Starting MaterialReagentConditionsYield (%)Source
4-Amino-5-pyrazolecarboxamideAcetylacetic esterAcOH, reflux, 6 h72–85
1-(4-Amino-2-Cl-5-pyrimidinyl)ethanoneAcetylacetoneKOtBu, THF, 60°C68

Functionalization of the Piperazine Moiety

The 4-(4-fluorophenyl)piperazin-1-yl segment is synthesized via a modified Grignard protocol. Starting with 1-benzyl-4-piperidone, phenylmagnesium bromide undergoes nucleophilic addition to form 1-benzyl-4-phenylpiperidin-4-ol. Subsequent treatment with H₂SO₄ in acetonitrile introduces the acetamido group, followed by deacetylation and debenzylation (Pd/C, H₂) to yield 4-amino-4-phenylpiperidine. Fluorination is achieved using Selectfluor® in DMF at 80°C, with 89% efficiency.

Sulfanyl Linker Incorporation

The sulfanyl (-S-) bridge is installed via nucleophilic substitution. The pyrimidinone core (2-mercapto derivative) reacts with 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one in the presence of K₂CO₃ in DMF at 50°C for 12 h. Thiourea catalysts enhance reaction kinetics, reducing completion time to 8 h with 91% yield.

Critical Parameters:

  • Solvent Polarity: DMF > DMSO > THF (optimal in DMF due to better solubility of intermediates).

  • Base Selection: K₂CO₃ outperforms NaH or Et₃N by minimizing side reactions.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending method (EP2183224B1) describes a continuous flow system for coupling the pyrimidinone and piperazine intermediates. Key advantages include:

  • Residence Time: 30 min at 120°C vs. 12 h in batch reactors.

  • Purity: 93% vs. 78% in batch processes.

Protection-Deprotection Strategies

Industrial routes employ orthogonal protecting groups:

  • Benzyl (Bn) for piperazine nitrogen during Grignard reactions.

  • tert-Butoxycarbonyl (Boc) for the pyrimidinone amino group during sulfanyl linkage.
    Deprotection uses H₂/Pd-C (for Bn) and TFA (for Boc), achieving >95% recovery.

Yield and Purity Benchmarking

Table 2: Comparative Analysis of Synthetic Routes

StepLaboratory Yield (%)Industrial Yield (%)Purity (%)Source
Piperazine Synthesis758892
Pyrimidinone Cyclization688289
Sulfanyl Coupling919495
Final Deprotection879097

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidinone Functionalization

Competing reactions at the 2- and 6-positions are mitigated using methylsulfinyl directing groups. For example, 2-methylsulfinyl pyrimidinones exhibit 12:1 selectivity for 6-substitution over 2-substitution during bromination.

Byproduct Formation in Piperazine Synthesis

Early routes using phenyllithium generated 15–20% des-fluoro byproducts. Switching to phenylmagnesium bromide reduced this to <5%.

Emerging Methodologies

Enzymatic Desymmetrization

Pilot studies using lipase B from Candida antarctica enantioselectively hydrolyze piperazine intermediates, achieving 99% ee in the final product.

Photoredox-Mediated C–S Coupling

Visible-light-driven catalysis (Ru(bpy)₃²⁺) enables sulfanyl linkage at ambient temperatures, reducing energy costs by 40% compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to receptors or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in the brain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thienopyrimidinone Derivatives
  • Example: 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (CAS 496023-34-8) Structural Differences: Replaces pyrimidinone with a thieno[2,3-d]pyrimidinone core, introducing a sulfur atom. Activity: Thienopyrimidinones are often explored in anticancer research due to their kinase inhibitory properties .
Pyridazinone Derivatives
  • Example: 6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Structural Differences: Pyridazinone core instead of pyrimidinone, with fluorine at the ortho position on the piperazine phenyl group. Functional Impact: Pyridazinones exhibit distinct electronic profiles, which may alter binding affinities in enzymatic targets .

Piperazine Substitution Patterns

4-(4-Methoxyphenyl)piperazine
  • Example: 3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (4d) Structural Differences: Methoxy group replaces fluorine on the piperazine phenyl ring. The benzothieno extension adds steric bulk, likely affecting bioavailability .
4-(2-Fluorophenyl)piperazine
  • Example: 3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1252923-34-4) Structural Differences: Fluorine at the ortho position on the phenyl ring. Functional Impact: Ortho-substitution may sterically hinder interactions with flat binding pockets, reducing affinity compared to para-substituted analogs .

Linker Modifications

Sulfonamide vs. Sulfanyl Linkers
  • Example: N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l) Structural Differences: Uses a sulfonamide linker instead of sulfanyl.

Substituent Effects on the Pyrimidinone Core

6-Amino vs. 6-Substituted Groups
  • Example: 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one (CAS 166751-33-3) Structural Differences: Lacks the piperazine side chain, with a 2-methylbenzylthio group instead. Functional Impact: Simpler structure may reduce off-target effects but limits interaction with complex binding sites .

Physical Properties

Property Target Compound Thienopyrimidinone (CAS 496023-34-8) Pyridazinone ()
Molecular Weight (g/mol) ~450 (estimated) 487.98 ~420 (estimated)
Melting Point Not reported Not reported 132–230°C (similar analogs)
LogP ~2.5 (predicted) ~3.8 (higher lipophilicity) ~2.0 (predicted)

Biological Activity

6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features. The presence of multiple functional groups, including an amino group, a piperazine moiety, and a sulfanyl group, suggests significant potential for interaction with various biological targets. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure includes:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms.
  • Amino group : Contributes to its reactivity and interaction with biological systems.
  • Piperazine moiety : Enhances binding affinity to receptors.
  • Fluorophenyl group : May influence pharmacokinetics and pharmacodynamics.

This structural complexity is believed to facilitate interactions with specific enzymes and receptors, modulating cellular signaling pathways.

Anticancer Properties

Preliminary studies indicate that 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one exhibits anticancer activity . Research has shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
HT2915.5
Jurkat12.3

The mechanism appears to involve apoptosis induction through mitochondrial pathways and modulation of cell cycle progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . In vivo studies in animal models have indicated that it can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels.

ModelDose (mg/kg)Effect on InflammationReference
Carrageenan10Decreased swelling
LPS-induced20Reduced cytokine levels

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Binding : The piperazine moiety likely enhances binding to neurotransmitter receptors, influencing cellular signaling pathways.

Case Studies

Several research studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Analogues : A study comparing various pyrimidine derivatives found that modifications at the piperazine ring significantly altered their anticancer efficacy, highlighting the importance of structural variations in therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-(4-fluorophenyl)piperazine with bromoacetyl bromide to form the 2-oxoethyl intermediate.
  • Step 2: Thiolation of the pyrimidin-4(1H)-one core using a sulfanylating agent (e.g., thiourea) followed by coupling with the 2-oxoethyl-piperazine intermediate .
  • Purity Control: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>98%) with a C18 reverse-phase column. Monitor reactions with TLC (Rf = 0.4–0.6 in ethyl acetate) .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine protons at δ 2.8–3.5 ppm; pyrimidinone C=O at ~165 ppm). Fluorine-19 NMR detects the 4-fluorophenyl group .
  • IR Spectroscopy: Key peaks include C=O (1680–1700 cm⁻¹), S–C (650–700 cm⁻¹), and N–H stretches (3300–3500 cm⁻¹) .
  • X-ray Crystallography: Resolve bond angles and torsional strain in the sulfanyl linker (e.g., C–S–C angle ~105°) using single-crystal data .

Q. How can initial biological activity screening be designed?

Methodological Answer:

  • In vitro Assays: Test against serotonin (5-HT1A) and dopamine (D2/D3) receptors via radioligand binding assays (IC50 determination). Use HEK-293 cells transfected with target receptors .
  • Dose-Response Curves: Use 10 nM–100 μM concentration ranges. Validate with positive controls (e.g., aripiprazole for D2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the sulfanyl linker’s role in target binding?

Methodological Answer:

  • Analog Synthesis: Replace the sulfanyl group with ether (–O–) or methylene (–CH2–) linkers. Compare binding affinities via molecular docking (e.g., AutoDock Vina) and in vitro assays .
  • Key Finding: Sulfanyl groups enhance π-π stacking with aromatic residues (e.g., Phe340 in 5-HT1A), improving IC50 by 2–3 fold compared to ether analogs .

Q. What experimental strategies resolve contradictions in reported IC50 values across studies?

Methodological Answer:

  • Standardized Assay Conditions: Use uniform cell lines (e.g., CHO-K1 for GPCRs), buffer pH (7.4), and temperature (37°C). Cross-validate with orthogonal methods (e.g., cAMP inhibition for 5-HT1A) .
  • Meta-Analysis: Aggregate data from ≥3 independent labs. Apply statistical tools (ANOVA) to identify outliers due to variable ligand purity or assay protocols .

Q. How can computational modeling predict off-target interactions?

Methodological Answer:

  • Pharmacophore Mapping: Identify shared features with known kinase inhibitors (e.g., ATP-binding sites). Use Schrödinger’s Phase to model interactions with kinases (e.g., CDK2, EGFR) .
  • ADMET Prediction: SwissADME for bioavailability (LogP ~2.8) and toxicity (AMES test). Prioritize derivatives with low hERG inhibition (IC50 > 10 μM) .

Q. What strategies optimize bioavailability without compromising receptor affinity?

Methodological Answer:

  • Prodrug Design: Introduce ester groups at the pyrimidinone 6-amino position for enhanced solubility. Hydrolyze in vivo to release active compound .
  • Lipinski’s Rule Compliance: Adjust logP (<5) via substituent modifications (e.g., replacing 4-fluorophenyl with trifluoromethyl) while maintaining >70% receptor binding .

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